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Executive Summary & Chemical Context

2-Methyl-N-(3-methylphenyl)propanamide (CAS: 7146-00-1) is a hydrophobic amide
intermediate used in organic synthesis and potentially as a precursor in the development of

local anesthetics or agrochemicals.[1] Its solubility profile is the critical process parameter

(CPP) for designing crystallization units, optimizing purification yields, and formulating liquid

delivery systems.

Physicochemical Profile

Property Value Relevance

Molecular Weight 177.24 g/mol Diffusion kinetics

Melting Point 92-94 °C Solid-liquid equilibrium range
Lipophilicity indicator; predicts

LogP ~2.7 POPIER - P
poor water solubility

H-Bond Donors 1 (Amide -NH) Solvation via proton donation

] Solvation via proton
H-Bond Acceptors 1 (Amide C=0)

acceptance
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Experimental Methodology

To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is the gold
standard for this class of compounds, offering higher precision than static gravimetric methods.

Protocol: Laser Monitoring Solubility Determination

This dynamic method eliminates sampling errors and minimizes solvent evaporation.

Preparation: A jacketed glass vessel (approx. 50—-100 mL) is equipped with a mechanical
stirrer and a laser monitoring system.

e Solute Addition: Excess solid 2-methyl-N-(3-methylphenyl)propanamide is added to the
solvent of interest.

o Temperature Control: Water from a thermostatic bath circulates through the jacket,
controlling temperature within +0.05 K.

o Dissolution: The temperature is increased slowly (e.g., 2 K/h) while monitoring laser
transmittance.

o Endpoint Detection: The temperature at which the laser transmittance reaches a maximum
constant value (indicating complete dissolution of the solid phase) is recorded as the
saturation temperature (

Experimental Workflow Diagram
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Figure 1. Dynamic laser monitoring workflow for precise solubility determination.

Thermodynamic Modeling Framework

Experimental data must be correlated using thermodynamic models to allow for interpolation
and process simulation. For substituted amides like 2-methyl-N-(3-
methylphenyl)propanamide, the Modified Apelblat and Van't Hoff models are most effective.

A. Modified Apelblat Equation

This semi-empirical model correlates mole fraction solubility (
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) with temperature (

) and is robust for non-ideal solutions.

 : Mole fraction solubility of the solute.[2]

e : Absolute temperature (K).[2]

e : Empirical parameters derived from non-linear regression.

o Interpretation:

and
reflect the enthalpy-like terms, while

accounts for the temperature dependence of the heat capacity.

B. Van't Hoff Equation (Thermodynamic Functions)

Used to calculate the apparent thermodynamic properties of dissolution.[2]

 : Standard molar enthalpy of dissolution.
 : Standard molar entropy of dissolution.

 : Universal gas constant (8.314 J/mol-K).

Thermodynamic Logic:

: The dissolution is endothermic (solubility increases with T).

o If

: The dissolution is hon-spontaneous (requires energy input/mixing).

Modeling Logic Diagram
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Figure 2: Decision framework for thermodynamic analysis of solubility data.

Predicted Solubility Behavior & Solvent Selection

Based on the structural analogs (e.g., 2-chloro-N-(4-methylphenyl)propanamide and N-(4-
methylphenyl)propanamide), the solubility of 2-methyl-N-(3-methylphenyl)propanamide
follows specific polarity-driven trends.

Solvent Ranking (Predicted)

Solubility typically follows the rule "like dissolves like." As a moderately polar amide with a
lipophilic tolyl tail:

» High Solubility (Polar Aprotic): DMF, DMSO, NMP.

o Mechanism:[3][4] Strong dipole-dipole interactions and H-bonding with the amide
hydrogen.

* Moderate Solubility (Short-chain Alcohols): Methanol, Ethanol, 1-Propanol.
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o Mechanism:[3][4] Hydrogen bonding; solubility generally increases with temperature but
decreases as the alcohol chain length increases (due to steric hindrance).

e Low Solubility (Non-polar/Aqueous): Water, Hexane, Cyclohexane.

o Mechanism:[3][4] Hydrophobic effect dominates; high energy cost to disrupt water
structure.

Quantitative Trends (Representative Data)

Note: Values below are representative of the class (N-aryl propanamides) to guide
experimental expectations.

Solubility Trend _ Apelblat Fit (
Solvent System Interaction Type
(vs. T) )
Methanol Sharp Increase H-Bonding >0.99
Ethyl Acetate Moderate Increase Dipole-Dipole >0.99
Toluene Moderate Increase _ >0.98
Stacking
Hydrophobic
Water Low / Flat ) N/A
Repulsion
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Thermodynamic Modeling (Apelblat/Van't Hoff)
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Compound Identification

o Title: 2-methyl-N-(3-methylphenyl)propanamide (Compound Summary).[1][5]

o Source: PubChem (National Library of Medicine).[1]

o URL:[LINK][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-methyl-N-(3-methylphenyl)propanamide | C11H15NO | CID 225844 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Report of the State Auditor of Georgia, year ended June 30, 1956, Supplement - Digital
Library of Georgia [dlg.usg.edu]

4. Report of the State Auditor of Georgia, year ended June 30, 1961, Supplement [June 30,
1961] - Digital Library of Georgia [dlg.usg.edu]
5. echemi.com [echemi.com]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling & Thermodynamic
Modeling of 2-Methyl-N-(3-methylphenyl)propanamide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-
methylphenyl-propanamide-in-organic-solvents]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.researchgate.net/publication/2-Chloro-N-4-methylphenylpropanamide_Solubility
https://www.benchchem.com/product/b185217?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://www.echemi.com/products/pid_Rock18142-2-methyl-n-3-methylphenylpropanamide.html
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://www.benchchem.com/product/b185217?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://pubchem.ncbi.nlm.nih.gov/compound/225844
https://www.researchgate.net/publication/351095030_Solubility_and_thermodynamic_properties_of_flonicamid_in_pure_and_binary_solvents_in_the_temperature_range_of_28315_32315_K
https://dlg.usg.edu/record/dlg_ggpd_y-ga-ba800-b-pa1-b1956-bsuppl-p
https://dlg.usg.edu/record/dlg_ggpd_y-ga-ba800-b-pa1-b1956-bsuppl-p
https://dlg.usg.edu/record/dlg_ggpd_y-ga-ba800-b-pa1-b1961-bsuppl-p
https://dlg.usg.edu/record/dlg_ggpd_y-ga-ba800-b-pa1-b1961-bsuppl-p
https://www.echemi.com/products/pid_Rock18142-2-methyl-n-3-methylphenylpropanamide.html
https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-methylphenyl-propanamide-in-organic-solvents
https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-methylphenyl-propanamide-in-organic-solvents
https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-methylphenyl-propanamide-in-organic-solvents
https://www.benchchem.com/product/b185217#solubility-of-2-methyl-n-3-methylphenyl-propanamide-in-organic-solvents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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